9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-34-24-9-7-22(8-10-24)27-19-35-30-25(29(27)33)11-12-28-26(30)18-32(20-36-28)23-13-15-31(16-14-23)17-21-5-3-2-4-6-21/h2-12,19,23H,13-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJMMPYEXROBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. Its unique structural features, including a piperidine ring and a chromeno-oxazinone core, suggest a variety of interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
- Molecular Formula: C29H28N2O3
- Molecular Weight: 452.5 g/mol
- IUPAC Name: 9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
- Structural Features:
- Piperidine Ring: Contributes to the compound's pharmacological properties.
- Chromeno-Oxazinone Core: Provides a scaffold for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may modulate the activity of various receptors, influencing physiological responses.
- Enzyme Inhibition: It has potential as an inhibitor or activator of enzymes involved in key biochemical pathways.
- Signaling Pathways: The compound can affect intracellular signaling cascades, leading to changes in cellular behavior.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant Activity: Compounds with similar piperidine structures have shown promise in treating depression by modulating neurotransmitter levels.
- Analgesic Properties: The interaction with pain pathways suggests potential use in pain management.
- Neuroprotective Effects: Preliminary studies indicate that it may protect neurons from oxidative stress and neurodegeneration.
Case Studies and Research Findings
A review of literature reveals significant findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that derivatives of the compound have inhibitory effects on specific enzymes related to neurodegenerative diseases. |
| Study 2 | Evaluated the analgesic properties in animal models, showing significant pain relief comparable to established analgesics. |
| Study 3 | Investigated neuroprotective effects against oxidative stress in vitro, revealing reduced cell death in neuronal cell lines. |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzylpiperidine | Piperidine ring; benzyl group | Antidepressant |
| 3-chloro-N-(4-methoxyphenyl)propanamide | Chloro and methoxy substitutions | Antitumor |
| 5-hydroxy-N-(1-benzylpiperidin)carboxamide | Hydroxyl group addition | Neuroprotective effects |
Q & A
Q. Table 1: Key Synthetic Parameters for Chromeno-Oxazine Derivatives
| Step | Reaction Type | Conditions | Yield Range | Ref |
|---|---|---|---|---|
| Core formation | Pechmann condensation | H₂SO₄, 90°C, 6h | 65–78% | |
| Benzylpiperidinyl coupling | Reductive amination | NaBH₃CN, MeOH, rt, 12h | 70–85% | |
| Final purification | Prep-HPLC | C18 column, ACN/H₂O gradient | 90–95% purity |
Q. Table 2: Biological Activity Benchmarks
| Assay Type | Target | IC₅₀/MIC Range | Key Substituent Influence | Ref |
|---|---|---|---|---|
| Cytotoxicity | MCF-7 | 12–45 µM | 4-Methoxyphenyl enhances uptake | |
| Antimicrobial | S. aureus | 8–32 µg/mL | Benzylpiperidinyl improves membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
